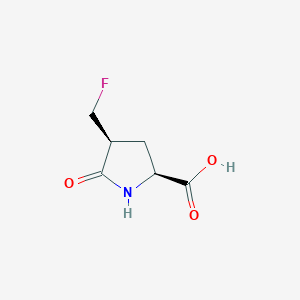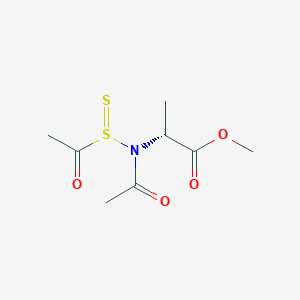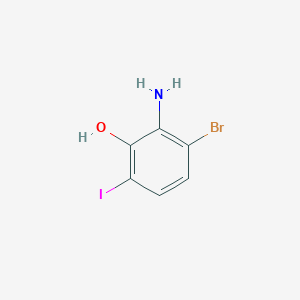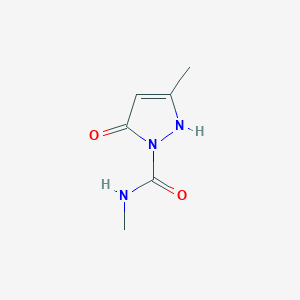
5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method is the acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize scalable and efficient processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium (VI) oxide.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and benzyl chloride in solvents like dichloromethane or tetrahydrofuran under nitrogen atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it binds to the active site of the enzyme, preventing the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis . This inhibition disrupts the growth and replication of Plasmodium falciparum, the parasite responsible for malaria .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar in structure but with a methoxy group instead of a hydroxy group.
3,5-Dimethyl-1H-pyrazole: Lacks the hydroxy and carboxamide groups, making it less functionalized.
5-Amino-1H-pyrazole: Contains an amino group, which imparts different reactivity and biological properties.
Uniqueness
5-Hydroxy-N,3-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and carboxamide groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,5-dimethyl-3-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-4-3-5(10)9(8-4)6(11)7-2/h3,8H,1-2H3,(H,7,11) |
InChI Key |
HMZALWFEAUTUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12858839.png)
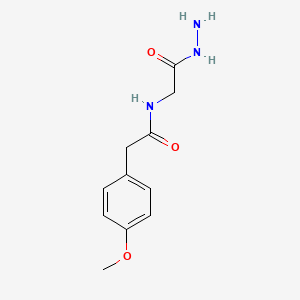
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)
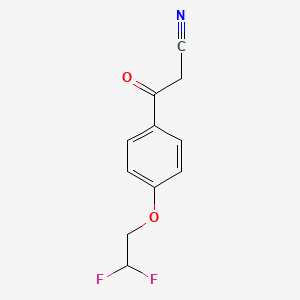
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12858857.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12858868.png)
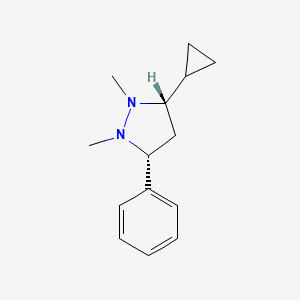
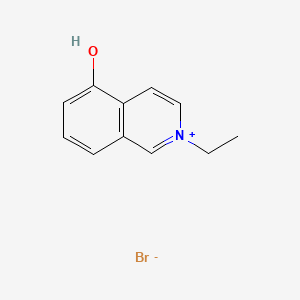
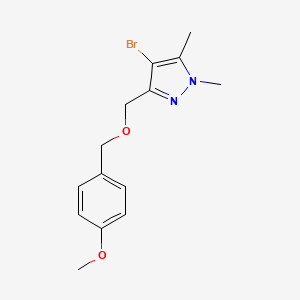
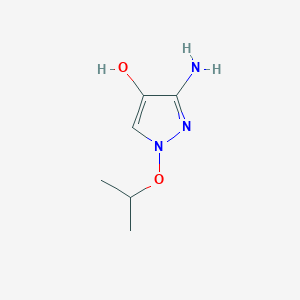
![Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12858886.png)
